(Z-Cys-OH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(Z-Cys-OH)2 is a valuable building block in peptide synthesis, particularly for incorporating cysteine residues into peptides. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bridges. These bridges contribute to the folding, stability, and activity of proteins.

By using Z-cystine, researchers can introduce cysteine into a peptide chain while protecting the thiol group (SH) from unwanted reactions during synthesis. The Z group can be selectively removed later to reveal the reactive thiol group, allowing for further modifications or disulfide bond formation with other cysteine-containing molecules. PubChem:

Studies on Protein Folding and Disulfide Bond Formation

(Z-Cys-OH)2 can be used as a model molecule to study protein folding and the mechanisms of disulfide bond formation. Researchers can investigate how the presence and placement of disulfide bridges affect protein structure and stability. This knowledge is essential for understanding protein function and developing new therapeutic agents.

For instance, Z-cystine can be employed in studies to understand how enzymes catalyze disulfide bond formation within proteins. By studying these processes, scientists can gain insights into protein folding diseases where disulfide bond formation is disrupted. NCBI Bookshelf:

(Z-Cysteine-OH)₂, also known by its chemical formula C₂₂H₂₄N₂O₈S, is a disulfide compound derived from cysteine, an amino acid pivotal in various biological processes. This compound features two cysteine residues linked by a disulfide bond, which plays a crucial role in maintaining protein structure and function. The molecular weight of (Z-Cysteine-OH)₂ is approximately 508.54 g/mol. It is often utilized in biochemical research due to its redox-active properties and involvement in post-translational modifications of proteins.

(Z-Cysteine-OH)₂ exhibits significant biological activity, particularly in the context of redox signaling and regulation. It is involved in:

- Post-Translational Modifications: The compound plays a role in oxidative post-translational modifications of cysteine residues, which are crucial for regulating various physiological processes including cell proliferation and differentiation .

- Antioxidant Activity: By participating in redox reactions, (Z-Cysteine-OH)₂ helps maintain cellular redox balance and protect against oxidative stress.

- Apoptosis Induction: Some studies suggest that (Z-Cysteine-OH)₂ can induce apoptosis in tumor cells through biochemical pathways that involve oxidative stress .

The synthesis of (Z-Cysteine-OH)₂ typically involves the following methods:

- Chemical Synthesis:

- Cysteine is protected and then oxidized to form the disulfide bond.

- Specific reagents may be used to ensure selectivity during the formation of the disulfide linkage.

- Biotechnological Methods:

- Recombinant DNA technology can be employed to produce this compound using engineered microorganisms that express cysteine synthase enzymes.

- Solid-Phase Peptide Synthesis:

- This method allows for the stepwise assembly of peptide chains, culminating in the formation of disulfide bonds under controlled conditions.

(Z-Cysteine-OH)₂ finds utility across various fields:

- Biochemical Research: It serves as a model compound for studying thiol chemistry and redox biology.

- Drug Development: The compound's ability to modify protein function through redox mechanisms makes it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

- Diagnostic Tools: Its reactivity with electrophiles can be harnessed to develop probes for detecting oxidative modifications in proteins.

Interaction studies involving (Z-Cysteine-OH)₂ focus on its reactivity with other biomolecules:

- Electrophiles: The compound has been shown to interact with various electrophilic species, impacting cellular signaling pathways.

- Proteins: Research indicates that (Z-Cysteine-OH)₂ can form mixed disulfides with protein thiols, influencing protein function and stability .

Several compounds share structural or functional similarities with (Z-Cysteine-OH)₂. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cysteine | Amino acid precursor to glutathione | Essential for protein synthesis |

| Cysteine Sulfinic Acid | Oxidation product of cysteine | More stable than cysteine; involved in signaling |

| Glutathione | Tripeptide antioxidant | Plays a key role in detoxification |

| N-Acetylcysteine | Cysteine derivative used as a mucolytic agent | Known for its antioxidant properties |

(Z-Cysteine-OH)₂ is unique due to its specific disulfide structure and its role in redox signaling compared to these similar compounds. Its dual functionality as both a nucleophile and an electrophile sets it apart in biochemical applications.

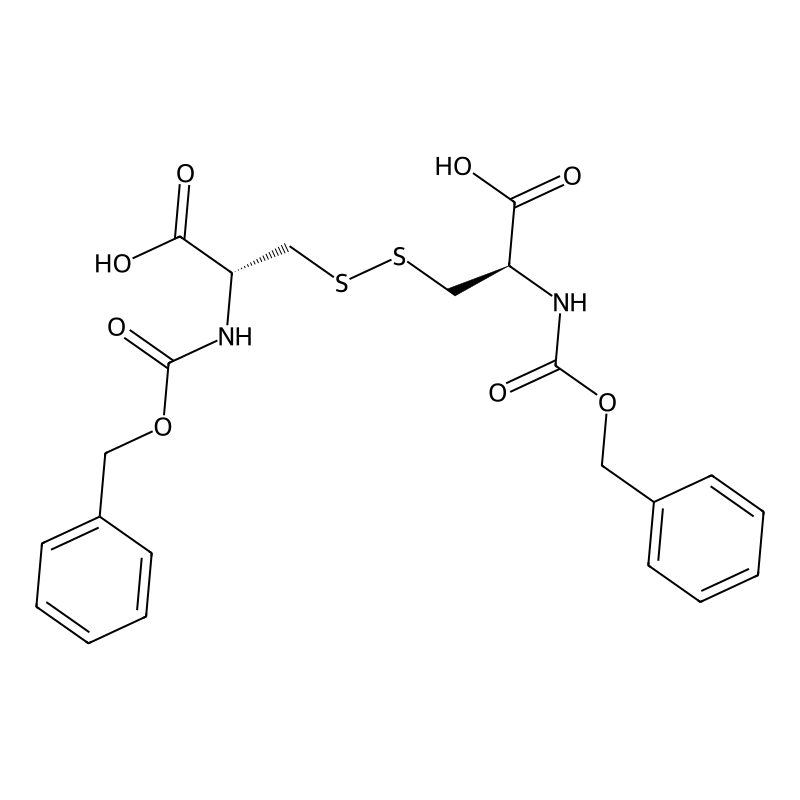

The chemical compound (Z-Cys-OH)2, systematically known as N,N'-bis(benzyloxycarbonyl)-L-cystine, represents a protected disulfide-bridged dimer of L-cysteine [1] [2]. The molecular formula C22H24N2O8S2 corresponds to a molecular weight of 508.5 g/mol [1] [2]. The compound features a characteristic disulfide bond connecting two benzyloxycarbonyl-protected cysteine residues, creating a symmetrical molecular architecture [2] [3].

The structural framework consists of two L-cysteine moieties linked through a disulfide bridge with the configuration C-S-S-C. Each cysteine unit bears benzyloxycarbonyl (Z) protection on the amino group, while the carboxyl groups remain free [4]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2R)-3-[[(2R)-2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid [4].

The disulfide bond architecture in (Z-Cys-OH)2 exhibits the characteristic geometric parameters observed in cystine derivatives. The sulfur-sulfur bond length measures approximately 2.04 Å, consistent with typical disulfide bridges [5]. The disulfide bond demonstrates a dihedral angle approaching 90°, which represents the energetically favorable conformation for C-S-S-C linkages [6] [5]. This geometric arrangement results from the stereoelectronic interactions between the four free electron pairs on the two sulfur atoms, leading to two equally populated mirror-image conformations with average torsion angle values of -87° (left-handed) and +97° (right-handed) [5].

The molecular architecture incorporates benzyl groups attached to the carboxy terminals through ester linkages, providing steric protection and influencing the overall three-dimensional conformation [7]. The compound exhibits chirality at both alpha-carbon centers, maintaining the L-configuration characteristic of natural amino acids [2].

Crystallographic Properties and Solid-State Behavior

The solid-state characteristics of (Z-Cys-OH)2 reveal important physicochemical properties relevant to its handling and applications. The compound manifests as a white crystalline powder under standard conditions [8] [9]. Crystallographic analysis indicates specific lattice parameters and packing arrangements that influence its bulk properties.

The crystal structure demonstrates intermolecular hydrogen bonding patterns typical of amino acid derivatives, involving the carboxyl groups and the benzyloxycarbonyl protecting groups [10]. These interactions contribute to the overall stability of the crystalline matrix and influence the melting behavior of the compound.

The solid-state density measures 1.422 ± 0.06 g/cm³, reflecting the compact packing of molecules in the crystal lattice [9] [11]. This density value indicates efficient molecular arrangements facilitated by intermolecular interactions, including hydrogen bonding between carboxyl groups and van der Waals forces between aromatic benzyl rings.

The refractive index of 1.63 demonstrates the optical properties of the crystalline material [11]. This parameter reflects the electronic polarizability of the molecule and provides insight into the electronic environment of the aromatic systems within the benzyloxycarbonyl protecting groups.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization of (Z-Cys-OH)2 provides detailed structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various functional groups within the molecule.

Infrared spectroscopy demonstrates specific absorption bands characteristic of the functional groups present in (Z-Cys-OH)2. The spectrum exhibits prominent peaks at 3400-3100 cm⁻¹ corresponding to the broad carboxyl OH stretching vibrations [12]. The carbonyl stretching regions display peaks at 1682 cm⁻¹ for the carboxyl groups and 1654 cm⁻¹ for the benzyloxycarbonyl protecting groups [12]. Additional characteristic absorptions occur at 1159 and 1104 cm⁻¹ for carbon-oxygen stretching vibrations, and a prominent peak at 614 cm⁻¹ attributable to the disulfide bond stretching [12].

Mass spectrometry analysis confirms the molecular composition and structural integrity of (Z-Cys-OH)2. The compound exhibits a molecular ion peak consistent with the calculated molecular weight of 508.5 g/mol [2]. Electrospray ionization mass spectrometry (ESI-MS) provides sensitive detection and structural confirmation through characteristic fragmentation patterns [13]. The mass spectral behavior demonstrates the stability of the disulfide bridge under typical ionization conditions and allows for identification of any oxidation or reduction products.

Chemical shift analysis in nuclear magnetic resonance spectroscopy reveals the electronic environment of various proton and carbon atoms within the molecule [14]. The benzyloxycarbonyl protecting groups exhibit characteristic aromatic proton signals in the 7-8 ppm region, while the methylene protons of the cysteine backbone appear in the aliphatic region. The disulfide bridge influences the chemical shifts of adjacent carbon and proton atoms, providing structural confirmation through connectivity patterns.

Thermodynamic Properties: Melting Point and Solubility Analysis

The thermal properties of (Z-Cys-OH)2 demonstrate its stability characteristics and phase transition behavior under various conditions. The melting point ranges from 118-122°C with decomposition [2] [8] [9], indicating thermal degradation concurrent with the phase transition. This decomposition behavior suggests that the compound undergoes chemical changes at elevated temperatures, likely involving cleavage of the benzyloxycarbonyl protecting groups or disulfide bond reduction.

The predicted boiling point of 766.1 ± 60.0°C at 760 mmHg represents a theoretical value calculated from molecular structure parameters [9] [15]. However, this temperature is not practically achievable due to thermal decomposition occurring at much lower temperatures. The flash point of 417.1 ± 32.9°C indicates the temperature at which the compound generates sufficient vapor to ignite in the presence of an ignition source [8].

Solubility characteristics of (Z-Cys-OH)2 demonstrate selective dissolution behavior in various solvents. The compound exhibits solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3]. Limited solubility occurs in methanol, appearing as an almost transparent solution [15]. The selective solubility pattern reflects the amphiphilic nature of the molecule, combining hydrophobic benzyl groups with hydrophilic carboxyl functionalities.

The vapor pressure of 0.0 ± 2.7 mmHg at 25°C indicates minimal volatility under standard conditions [11]. This low vapor pressure reflects the substantial molecular weight and intermolecular interactions that restrict vapor phase formation. The predicted logarithmic partition coefficient (LogP) provides insight into the lipophilicity characteristics relevant for biological applications and purification strategies.

Temperature-dependent solubility studies demonstrate that dissolution increases with elevated temperatures in most organic solvents [16]. This thermodynamic behavior follows typical patterns for organic compounds where thermal energy facilitates solvation by overcoming lattice energy constraints. The dissolution process involves breaking intermolecular hydrogen bonds and van der Waals interactions within the crystal structure, followed by solvation of individual molecules.

Industrial-Scale Production Protocols

Industrial-scale production of (Z-Cys-OH)2 and related cysteine derivatives relies on several established methodologies, each with distinct advantages and challenges for large-scale implementation.

Traditional Keratin Hydrolysate Method

The conventional approach involves extraction from keratin-rich materials such as feathers and hair through acidic hydrolysis [1] [2]. This method yields approximately 100 kilograms of cysteine per ton of hair, requiring 27 kilograms of hydrochloric acid for processing one kilogram of raw material [1]. The process involves activated charcoal treatment followed by electrolytic reduction to convert L-cystine to L-cysteine [2]. Despite its widespread use, this method suffers from low yields, unpleasant odors, and significant environmental concerns due to organic waste containing hydrochloric acid [3] [4].

Fermentation-Based Production Systems

Modern industrial approaches increasingly favor fermentation-based methods using genetically engineered microorganisms. Escherichia coli strains have achieved yields ranging from 0.6 to 5.1 grams per liter through metabolic engineering strategies [3] [4]. Key modifications include overexpression of feedback inhibition-insensitive L-serine O-acetyltransferase, deletion of L-cysteine degrading enzymes such as tryptophanase TnaA and cystathionine-β-lyases MalY or MetC, and enhanced expression of efflux proteins YdeD and YfiK for cysteine export [3] [5].

Pantoea ananatis represents another promising production host, achieving yields of 2.5-4.2 grams per liter with SerA overexpression and cysteine degradation pathway deletions [3]. The fermentation process utilizes glucose or glycerol as carbon sources with thiosulfate as the preferred sulfur source due to its energy-efficient assimilation pathway compared to sulfates [3] [5].

Optimized Fed-Batch Protocols

Advanced fed-batch fermentation strategies have demonstrated significant improvements in production efficiency. Liu et al. reported achieving 5.1 grams per liter L-cysteine concentration using a modified E. coli strain JM109 in a 5-liter stirred-tank reactor with continuous glucose feeding and initial thiosulfate supplementation [3]. The process maintains iron concentrations below 8 mg/L to prevent thiazolidine formation, ensuring predominantly soluble L-cysteine production [5].

Critical process parameters include:

- Oxygen content maintained at 5-10% saturation during production phase [5]

- Carbon source concentration kept below 10 g/L, preferably 0.5-2 g/L [5]

- Separate feeding strategies for carbon and sulfur sources [3]

- Temperature control at optimal growth conditions for specific strains [3]

Optimization of Benzyloxycarbonyl Protection Strategies

Benzyloxycarbonyl (Cbz or Z) protection represents a fundamental strategy in cysteine derivative synthesis, requiring careful optimization to achieve high yields and minimize side reactions.

Base Selection and Reaction Conditions

Optimal protection protocols employ sodium bicarbonate as the preferred base over hydroxides, achieving yields of 85-92% compared to 75-85% with standard conditions [6] [7]. The bicarbonate system reduces side reactions and provides better pH control during the protection process. Temperature control at 0-25°C with controlled addition of benzyl chloroformate minimizes epimerization, particularly crucial for chiral cysteine derivatives [8] [6].

Solvent System Optimization

Solvent selection significantly impacts protection efficiency and substrate compatibility. Dimethylformamide (DMF) and dichloromethane (DCM) systems demonstrate yields of 70-95% depending on substrate requirements [6]. Aqueous-organic biphasic systems provide compatibility with sensitive substrates while maintaining reasonable yields [6].

Phase Transfer Catalysis Applications

Phase transfer catalysis using tetrabutylammonium hydrogen sulfate (Bu4NHSO4) in ethyl acetate with aqueous base has shown improved selectivity, particularly for β-amino acid derivatives [7]. This approach achieved 72-85% yields with enhanced regioselectivity compared to conventional methods [7].

Enzymatic Deprotection Strategies

Recent advances in green chemistry have introduced enzymatic deprotection using penicillin acylases from Alcaligenes faecalis and Escherichia coli [9]. These biocatalytic approaches achieve 80-90% yields under mild conditions without toxic reagents, representing a significant advancement toward sustainable synthesis protocols [9].

Critical Analysis of Patent EP0968997B1 Synthesis Route

Patent EP0968997B1 describes a comprehensive method for preparing S-aryl-L-cysteine derivatives with enantiomeric excess greater than 96% [6]. The patent addresses critical limitations of racemic synthesis approaches and provides optimized protocols for industrial implementation.

Core Synthesis Strategy

The patent outlines two primary synthetic routes:

Route 1: From Cystine Substrates

Starting with protected cystine derivatives (e.g., N,N'-bis-benzyloxycarbonyl cystine dimethyl ester), the method employs copper powder with optional copper(I) or copper(II) bromide as coupling agents [6]. The process achieves cleavage of disulfide bonds through copper thiolate formation, followed by coupling with aryl halides to generate desired S-aryl products [6].

Optimal reaction conditions include:

- Temperature: 115-125°C (preferably 100-130°C range) [6]

- Aryl halide equivalents: 2-4 equivalents (optimally 3 equivalents) [6]

- Reaction time: 15-18 hours minimum [6]

- Solvent: Dimethylformamide as preferred medium [6]

Route 2: From Cysteine Substrates

Alternative synthesis from protected cysteine derivatives using copper oxide demonstrates lower yields (25.9%) but provides direct access from monomeric starting materials [6].

Yield Analysis and Optimization

Representative yields demonstrate the method's effectiveness:

- N-CBZ S-phenyl-L-cysteine methyl ester: 80.7% (Example 3), 66.9% (Example 4) [6]

- N-CBZ S-(3-methoxyphenyl)-L-cysteine methyl ester: 65% [6]

- N-CBZ S-(2-(6-methoxynaphthalenyl))-L-cysteine methyl ester: 45% [6]

- N-CBZ S-(3-pyridyl)-L-cysteine methyl ester: 53% [6]

Critical Process Features

The patent emphasizes several optimization strategies:

- In situ thiolate generation without isolation, streamlining the process [6]

- Copper bromide recycling protocols to reduce costs [6]

- Crystallization from non-polar solvents (hexane, toluene) for purification [6]

- Protection group strategies compatible with downstream transformations [6]

Limitations and Considerations

Despite its advantages, the EP0968997B1 route presents certain limitations:

- High temperature requirements may limit substrate scope [6]

- Extended reaction times impact throughput [6]

- Copper-catalyzed processes require careful handling and waste management [6]

- Substrate-dependent yields necessitate case-by-case optimization [6]

Alternative Approaches Using Novel Coupling Reagents

Recent developments in coupling reagent technology offer promising alternatives for (Z-Cys-OH)2 synthesis and related transformations, addressing traditional limitations of racemization and selectivity.

Ynamide Coupling Reagents

N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA) represent breakthrough coupling reagents that achieve racemization-free peptide bond formation [10] [11]. These reagents operate through stable α-acyloxyenamide active ester intermediates, enabling one-pot, two-step amide formation with excellent yields [10] [12].

Key advantages include:

- Complete suppression of racemization during activation and coupling [10] [11]

- High selectivity for amino groups versus hydroxyl, thiol, and amide functionalities [10] [12]

- Compatibility with sterically hindered substrates including Aib derivatives [10]

- Low molecular weights (MYTsA: 209 Da, MYMsA: 133 Da) providing atom-economic benefits [12]

Mechanistic Insights

Kinetic studies using in situ IR spectroscopy reveal that ynamide-mediated activation follows first-order kinetics with respect to carboxylic acid and zero-order kinetics with respect to ynamide [10]. Deuterium labeling experiments demonstrate stepwise rather than concerted α-acyloxyenamide formation, providing opportunities for independent optimization of activation and aminolysis conditions [10].

Applications in Cysteine Chemistry

Ynamide reagents demonstrate excellent tolerance for cysteine-containing substrates, maintaining selectivity in the presence of free sulfhydryl groups [10] [12]. This selectivity enables direct coupling without cysteine protection, significantly simplifying synthetic protocols [12].

Allenone Coupling Reagents

Building on ynamide concepts, allenone-mediated coupling represents the next generation of racemization-free reagents [13]. These systems form α-carbonyl vinyl ester intermediates that undergo spontaneous aminolysis without epimerization [13]. The method has successfully synthesized challenging targets including carfilzomib through rare N→C peptide elongation strategies [13].

Oxyma-Based Phosphate Reagents

Diethylphosphoryl-Glyceroacetonide-Oxyma (DPGOx) and related phosphate reagents enable efficient coupling of N-formyl amino acids, traditionally challenging substrates [14]. These reagents achieve 70-85% yields with >99% diastereomeric excess for N-formyl dipeptides, representing the first practical method for such transformations [14].

Water-Removable Coupling Systems

Development of water-removable ynamide coupling reagents addresses purification challenges in industrial applications [10]. These systems enable acidic aqueous workup for byproduct removal, enhancing practical utility for large-scale synthesis [10].

Sustainability and Recycling

Novel coupling reagents incorporate sustainability considerations through:

- One-step synthesis from cheap starting materials [10]

- Quantitative recovery of coupling byproducts [10]

- Reduced waste generation compared to traditional methods [10]

- Compatibility with green solvents and aqueous systems [14]

Comparative Analysis of Novel Coupling Reagents

| Reagent System | Racemization | Yield Range | Key Features | Applications |

|---|---|---|---|---|

| MYTsA/MYMsA | None detected | 70-95% | Stable intermediates, water compatibility | General peptide synthesis, fragment condensation |

| Allenone reagents | None detected | 75-90% | α-carbonyl vinyl esters, SPPS compatible | Difficult peptides, N→C elongation |

| DPGOx/DPOx | <1% | 60-85% | N-formyl amino acid coupling | Segment coupling, specialized applications |

| COMU/PyOxP | Minimal | 70-85% | Explosion-safe, benzotriazole alternative | General coupling, industrial safety |